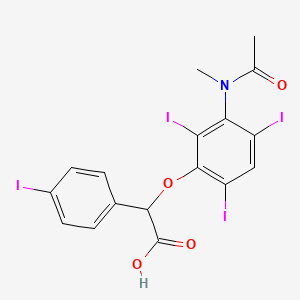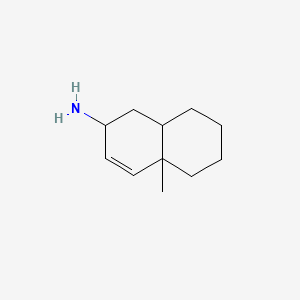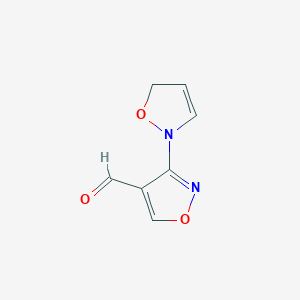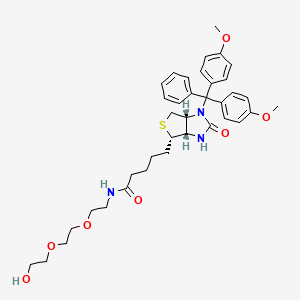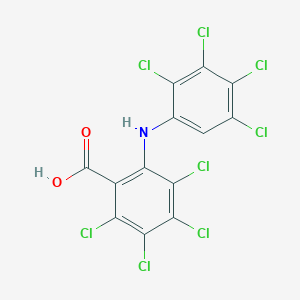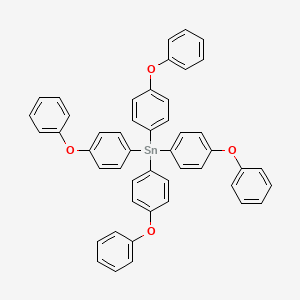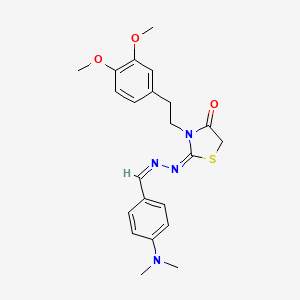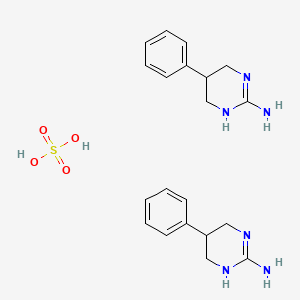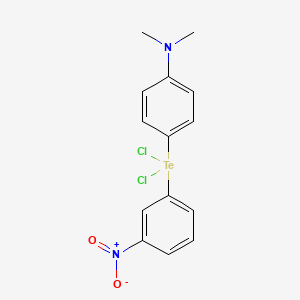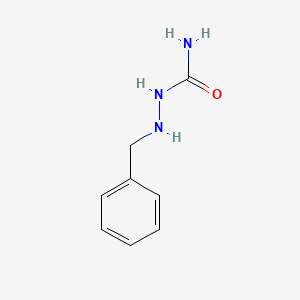
(Benzylamino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzylamino)urea is an organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a benzylamino group attached to the urea moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Benzylamino)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of benzylamine to potassium isocyanate in water, which is a mild and efficient method . This reaction does not require organic co-solvents and can be performed under ambient conditions, making it environmentally friendly and suitable for large-scale production.
Another method involves the reaction of benzylamine with carbamoyl chloride, which can be generated by the reaction of the corresponding amine with phosgene . This method, however, is less environmentally friendly due to the use of phosgene.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and efficient synthetic routes. The nucleophilic addition of benzylamine to potassium isocyanate in water is favored due to its simplicity and high yield . This method allows for the production of this compound in large volumes with high chemical purity.
Análisis De Reacciones Químicas
Types of Reactions
(Benzylamino)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo substitution reactions where the benzylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds .
Aplicaciones Científicas De Investigación
(Benzylamino)urea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Benzylamino)urea involves its interaction with specific molecular targets. For example, in biological systems, it can act as a cytokinin, promoting cell division and growth in plants . In medicinal applications, it may inhibit specific enzymes or kinases, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-N’-(4-Pyridyl)urea: Similar in structure but with different substituents, showing cytokinin activity.
Thiourea: Contains sulfur instead of oxygen, used in different industrial applications.
Hydroxycarbamide: A hydroxylated derivative with distinct pharmacological properties.
Uniqueness
(Benzylamino)urea is unique due to its specific benzylamino group, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in multiple fields.
Propiedades
Número CAS |
6635-48-9 |
|---|---|
Fórmula molecular |
C8H11N3O |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(benzylamino)urea |
InChI |
InChI=1S/C8H11N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H3,9,11,12) |
Clave InChI |
YEPJSQACJGPJLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


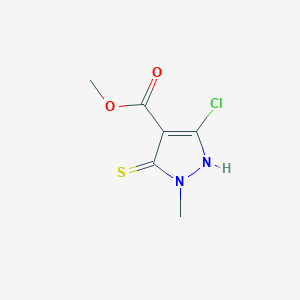
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
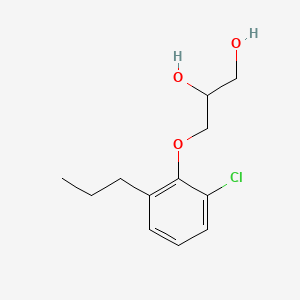
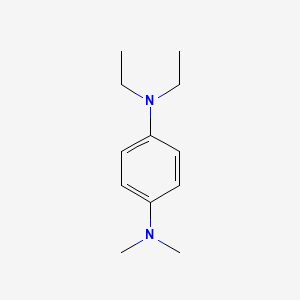
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
